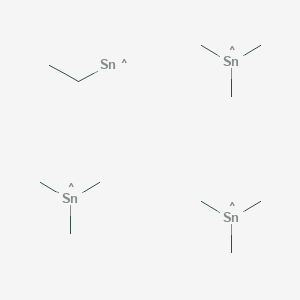
Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Mechanism of Action
The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.
Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.
Uniqueness
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
65197-55-9 |
|---|---|
Molecular Formula |
C11H32Sn4 |
Molecular Weight |
639.2 g/mol |
InChI |
InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;; |
InChI Key |
IQGOAIYBLDJFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















